![molecular formula C15H12FNO3 B250425 Methyl 3-[(4-fluoroanilino)carbonyl]benzoate](/img/structure/B250425.png)
Methyl 3-[(4-fluoroanilino)carbonyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(4-fluoroanilino)carbonyl]benzoate, also known as MFAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and drug development. This compound belongs to the family of benzoates and is synthesized through a multi-step process involving the reaction of various chemicals. In
科学的研究の応用
Methyl 3-[(4-fluoroanilino)carbonyl]benzoate has shown potential applications in the field of medicine and drug development. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of various cancer cells like breast cancer, lung cancer, and leukemia. This compound has also been studied for its anti-inflammatory properties and has shown potential in treating diseases like rheumatoid arthritis and multiple sclerosis.
作用機序
The mechanism of action of Methyl 3-[(4-fluoroanilino)carbonyl]benzoate involves the inhibition of various enzymes like COX-2 and MMPs, which are involved in the growth and proliferation of cancer cells and inflammation. This compound also induces apoptosis, which is the programmed cell death of cancer cells. The exact mechanism of action of this compound is still under investigation and requires further research.
Biochemical and Physiological Effects:
This compound has shown to have minimal toxicity and has not shown any significant side effects in animal studies. It has been found to have good bioavailability and is rapidly absorbed in the body. This compound has also been found to have good stability and can be stored for long periods without any significant degradation.
実験室実験の利点と制限
The advantages of using Methyl 3-[(4-fluoroanilino)carbonyl]benzoate in lab experiments include its high purity, good stability, and low toxicity. However, the limitations include the multi-step synthesis process, which can be time-consuming and costly. Also, the exact mechanism of action of this compound is still under investigation, which limits its use in certain experiments.
将来の方向性
The future directions for research on Methyl 3-[(4-fluoroanilino)carbonyl]benzoate include studying its potential applications in treating other diseases like Alzheimer's and Parkinson's disease. Further investigation is also required to understand the exact mechanism of action of this compound and to develop more efficient synthesis methods. The potential of this compound as a drug candidate also requires further investigation, including its pharmacokinetics, pharmacodynamics, and efficacy in clinical trials.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in the field of medicine and drug development. Its anti-cancer and anti-inflammatory properties have been studied extensively, and it has shown promising results in inhibiting the growth of various cancer cells and treating diseases like rheumatoid arthritis and multiple sclerosis. Further research is required to understand the exact mechanism of action of this compound and to develop more efficient synthesis methods. The potential of this compound as a drug candidate also requires further investigation, including its pharmacokinetics, pharmacodynamics, and efficacy in clinical trials.
合成法
The synthesis of Methyl 3-[(4-fluoroanilino)carbonyl]benzoate involves a multi-step process that begins with the reaction of 4-fluoroaniline and methyl chloroformate to form N-(4-fluoroanilino)formamide. This intermediate product is then reacted with benzoic acid in the presence of a catalyst to form the final product, this compound. The purity of the final product is determined through various analytical techniques like HPLC, NMR, and mass spectrometry.
特性
分子式 |
C15H12FNO3 |
|---|---|
分子量 |
273.26 g/mol |
IUPAC名 |
methyl 3-[(4-fluorophenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C15H12FNO3/c1-20-15(19)11-4-2-3-10(9-11)14(18)17-13-7-5-12(16)6-8-13/h2-9H,1H3,(H,17,18) |
InChIキー |
WINQBWBTSFRJDI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)F |
正規SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


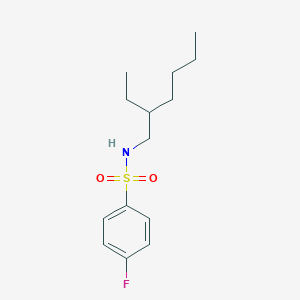
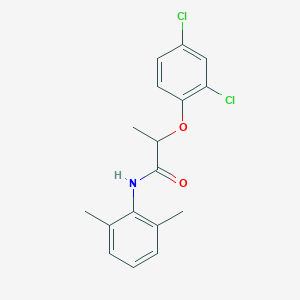
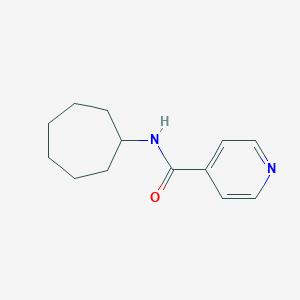
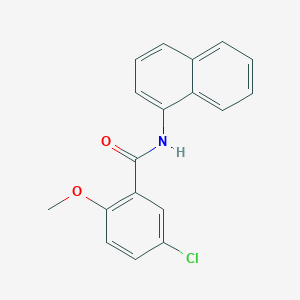
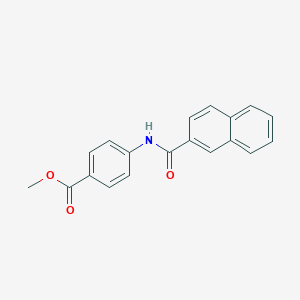
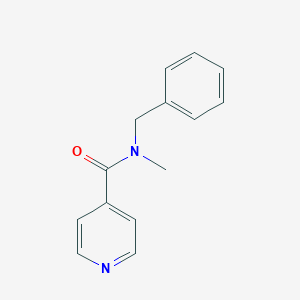
![3-[4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)phenyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B250354.png)
![4-{5-[(5-(4-chlorophenyl)-6-(isopropoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B250357.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B250360.png)
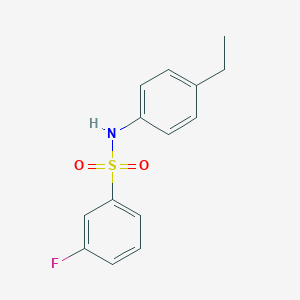
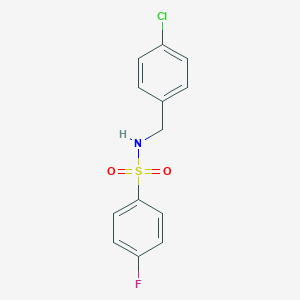
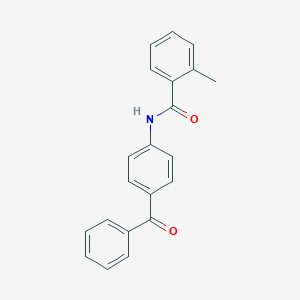
![(2Z)-2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B250367.png)
![N,N-diethyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B250369.png)
